2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide
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Overview
Description
2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide is a complex organic compound characterized by the presence of an oxazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the sulfanyl group and finally the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.
Scientific Research Applications
2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group can interact with enzymes and receptors, modulating their activity. This compound may also affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-imidazolethiol: Shares structural similarities but differs in the presence of an imidazole ring instead of an oxazole ring.
2,5-Diphenyl-1,3,4-oxadiazole: Contains an oxadiazole ring, offering different chemical properties.
2,4-Diphenyl-1,3-oxazol-5-one: Another oxazole derivative with distinct reactivity.
Uniqueness
2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14(12-23)21-17(24)13-26-20-22-18(15-8-4-2-5-9-15)19(25-20)16-10-6-3-7-11-16/h2-11,14,23H,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVIHHZJXBTCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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